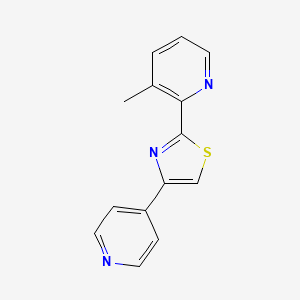![molecular formula C16H12N4O4S B2627248 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 872704-43-3](/img/structure/B2627248.png)
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FP-13, and it has been synthesized using a specific method that yields high purity and yield.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide is involved in the continuous quest for creating effective pharmaceuticals. It is synthesized through complex chemical processes and is part of a broader class of 1,2,4-triazol derivatives, which are known for their significant synthetic and pharmacological potential. The synthesis and exploration of new structures within this class may broaden the spectrum of biological activity and applications of these compounds. Notably, certain derivatives have demonstrated anti-exudative properties, showcasing potential therapeutic benefits (Chalenko et al., 2019).
Structural and Chemical Properties
The crystal structures of similar acetamide compounds reveal intricate molecular conformations. For instance, certain acetamides exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with varying inclinations of the pyrimidine ring relative to the benzene ring. Such structural insights contribute to our understanding of the molecular interactions and stability of these compounds (Subasri et al., 2016).
Chemical Synthesis and Reactivity
The compound is part of broader research into the chemical reactivity and synthesis of furan-containing molecules. These studies involve exploring different synthetic routes and understanding the chemical behavior of furan derivatives. Through these investigations, a variety of structurally complex and potentially bioactive molecules are synthesized, offering insights into the versatility and potential applications of these compounds (Elchaninov et al., 2018).
Anticancer and Antimicrobial Activities
Some derivatives of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide are being explored for their anticancer and antimicrobial properties. For instance, certain acetamide derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents. Additionally, novel derivatives with antimicrobial properties have been synthesized, displaying promising activity against bacterial and fungal strains (Horishny et al., 2021; Nagarsha et al., 2023).
Chemical Behavior and Biological Activity
Research delves into the synthesis and chemical behavior of furan-2-yl derivatives, leading to the creation of novel molecules with potential biological activity. These studies not only enhance our understanding of the chemical properties of these compounds but also open doors to new therapeutic possibilities (El-Shehry et al., 2020).
Propiedades
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-15(17-11-3-5-12(6-4-11)20(22)23)10-25-16-8-7-13(18-19-16)14-2-1-9-24-14/h1-9H,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTTVISNZZMWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)
amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)
![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2627171.png)
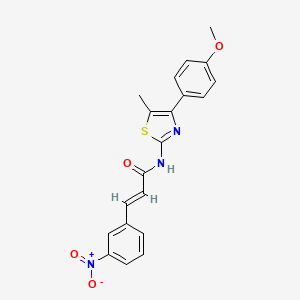
![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)
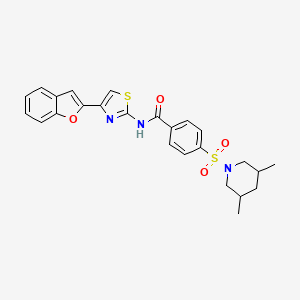
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)
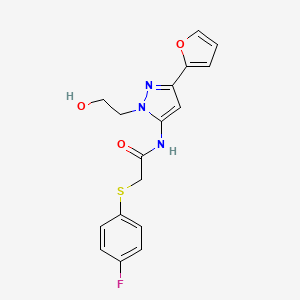
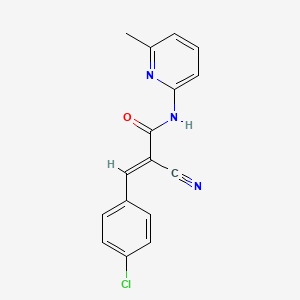
![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)
![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)
